molecular formula C6H13NO2 B13064135 2-(Azetidin-3-yloxy)propan-1-ol

2-(Azetidin-3-yloxy)propan-1-ol

Cat. No.: B13064135
M. Wt: 131.17 g/mol
InChI Key: UQCNELGMQCBTPB-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)propan-1-ol is a chemical compound with the molecular formula C6H13NO2 It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)propan-1-ol typically involves the reaction of azetidine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-(azetidin-3-yloxy)propan-1-ol

InChI

InChI=1S/C6H13NO2/c1-5(4-8)9-6-2-7-3-6/h5-8H,2-4H2,1H3

InChI Key

UQCNELGMQCBTPB-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1CNC1

Origin of Product

United States

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